4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
Description
Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2 |
InChI Key |
JLRTYJSCAWHGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
- The synthesis typically begins from 2,3-dihydro-1H-indanone or its halogenated derivatives.
- Selective bromination and chlorination are performed on the aromatic ring or cyclopentanone ring to install the halogen substituents at the 4- and 5-positions.
- The ketone functionality is then converted to the amine group via reductive amination or analogous methods.
Selective Bromination and Chlorination
- Bromination is carried out under controlled conditions to avoid polybromination, often using bromine or N-bromosuccinimide (NBS) in the presence of catalysts or under light irradiation.
- Chlorination is performed either before or after bromination, using reagents such as sulfuryl chloride or chlorine gas under mild conditions to selectively chlorinate the 5-position.
- Reaction parameters such as temperature, solvent, and reaction time are carefully optimized to maximize mono-substitution and regioselectivity.
Amination of the Halogenated Indanone
- The halogenated indanone intermediate undergoes reductive amination using reducing agents like sodium borohydride or catalytic hydrogenation in the presence of ammonia or amine sources.
- An alternative approach involves cyanation of the halogenated indanone followed by reduction to the corresponding amine, as reported for related compounds.
- The amine is often isolated as its hydrochloride salt to enhance stability and facilitate purification.
Representative Synthetic Procedure (Based on Patent CN101062897A)
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1. Oxidation & Halogenation | 2,3-dihydro-1H-1-Indanone, oxammonium hydrochloride, ethanol, NaOH, alumino-nickel catalyst, reflux | Oxidation and halogenation to introduce halogen substituents selectively | High yield, HPLC purity >98% |
| 2. Reductive Amination | Halogenated indanone, 20% NaOH, toluene, phenylsulfonic acid alkynes propyl ester, heating | Reductive amination to form amine group at 1-position | Yield ~90%, HPLC purity ~93% |
| 3. Purification | Extraction with dichloromethane, acid-base extraction, recrystallization | Isolation of hydrochloride salt | White crystalline solid, melting point ~208°C |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and substitution pattern.
- Mass Spectrometry (MS) verifies molecular weight and fragmentation consistent with 4-bromo-5-chloro substitution.
- High-Performance Liquid Chromatography (HPLC) assesses purity, typically achieving >90% in crude and >98% after purification.
- Infrared (IR) Spectroscopy identifies functional groups, with characteristic amine N-H stretches and halogen-related absorptions.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Material | 2,3-dihydro-1H-indanone or halogenated derivative | Commercially available or synthesized |
| Bromination Reagent | Bromine, NBS | Controlled addition to avoid polybromination |
| Chlorination Reagent | Sulfuryl chloride, Cl2 gas | Mild conditions to avoid overchlorination |
| Amination Method | Reductive amination (NaBH4, catalytic hydrogenation) | High selectivity for 1-position amination |
| Solvents | Ethanol, toluene, dichloromethane | Solvent choice affects regioselectivity |
| Purification | Acid-base extraction, recrystallization | Hydrochloride salt preferred for stability |
| Yield Range | 85-95% | Depending on scale and optimization |
| Purity (HPLC) | 92-99% | After recrystallization |
Research Findings and Improvements
- Recent patents highlight the use of oxammonium salts and alumino-nickel catalysts to improve reaction rates and selectivity in halogenation and amination steps.
- The use of phenylsulfonic acid alkynes propyl ester as an alkylating agent in amination enhances yields and reduces side reactions.
- Optimization of reaction temperature (typically 45-60 °C) and pH control during extraction steps improves product purity.
- Continuous monitoring by TLC and HPLC ensures reaction completeness and minimizes impurities.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural analogues and their distinguishing features:
Key Structural Insights :
- Halogen Effects: Bromine and chlorine in the target compound increase steric bulk and electron-withdrawing effects compared to methyl or fluorine substituents. This may enhance binding to hydrophobic enzyme pockets (e.g., monoamine oxidases) but reduce solubility .
- Functional Groups : The absence of ester or thiourea moieties in the target compound limits its antioxidant activity compared to derivatives like those in .
Physicochemical and Spectroscopic Properties
Biological Activity
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine, a chiral compound with the molecular formula C₉H₈BrClN and CAS number 1272752-64-3, has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the fourth position and a chlorine atom at the fifth position of its dihydroindene structure. Its unique structural features suggest that it may interact with various biological targets, particularly in the context of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structural characteristics can be summarized as follows:
| Property | Details |
|---|---|
| Chemical Formula | C₉H₈BrClN |
| CAS Number | 1272752-64-3 |
| Molecular Weight | 233.52 g/mol |
| Chiral Center | Yes |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity. It has been studied primarily for its potential as an inhibitor of enzymes and receptors involved in neurological disorders. Notably, its structural similarity to other bioactive molecules positions it as a candidate for further investigation in the treatment of conditions such as depression and anxiety.
Interaction with Neurotransmitter Systems
The compound is believed to influence neurotransmitter systems, particularly dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders where these neurotransmitters play a critical role.
Synthesis Methods
Several synthesis methods have been reported for producing this compound. The specific conditions and reagents used can significantly affect the yield and purity of the final product. Common methods include:
- Bromination and Chlorination : Utilizing bromine and chlorine reagents under controlled conditions.
- Reduction Reactions : Employing reducing agents to achieve the dihydro structure from corresponding precursors.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Potential Applications
The unique properties of this compound suggest several potential applications:
Pharmaceutical Development :
- As an inhibitor targeting neurotransmitter systems, it may be developed into therapeutics for psychiatric disorders.
Materials Science :
- Its structural attributes could lend themselves to applications in materials science or as building blocks for complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
